3-Bromo-2-ethoxy-6-fluorobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFO3 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-bromo-2-ethoxy-6-fluorobenzoic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
BWHVEDAETZKRBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1C(=O)O)F)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 2 Ethoxy 6 Fluorobenzoic Acid
Critical Review of Established Synthetic Routes to Substituted Benzoic Acids
The synthesis of substituted benzoic acids is a foundational area of organic synthesis, with numerous methods developed for the introduction and manipulation of functional groups on the aromatic ring. These routes often involve electrophilic aromatic substitution, oxidation of alkylbenzenes, or carbonation of organometallic reagents.
The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of precursors to 3-bromo-2-ethoxy-6-fluorobenzoic acid, the molecule contains a mix of activating and deactivating groups, leading to complex regiochemical challenges. The ethoxy group (-OEt) is an activating ortho-, para-director, while the fluoro (-F) and carboxylic acid (-COOH) groups are deactivating. The fluoro group directs ortho- and para-, whereas the carboxyl group is a meta-director. chemistrysteps.commasterorganicchemistry.comyoutube.com
In analogous systems, the synthesis of substituted benzoic acids often begins with a commercially available, simpler precursor. For example, the synthesis of 3-bromobenzoic acid can be achieved through the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate. chemicalbook.com Another route involves the direct bromination of benzoic acid, which places the bromine atom at the meta position due to the directing effect of the carboxylic acid group. youtube.comprepchem.com
The yields of such reactions are highly dependent on the specific substrates and reaction conditions. For instance, the oxidation of substituted toluenes to their corresponding benzoic acids can be very efficient. A catalytic system using N-hydroxyphthalimide (NHPI) and Co(OAc)2 under an oxygen atmosphere has been shown to convert toluene (B28343) to benzoic acid in 81% yield at room temperature. researchgate.net However, when multiple competing sites for substitution exist, mixtures of regioisomers are often formed, reducing the yield of the desired product and complicating purification. mdpi.com For example, reactions involving meta-substituted benzoic acids with alkoxy groups have demonstrated poor regioselectivity, yielding mixtures of isomers. mdpi.com
Interactive Data Table: Regioselectivity in the Synthesis of Substituted Benzoic Acids
| Starting Material | Reagents | Major Product(s) | Typical Yield | Reference |
| Benzoic Acid | Br2, FeBr3 | 3-Bromobenzoic acid | Moderate | youtube.com |
| 3,5-Dimethoxytoluene | NBS, CH2Cl2 | 2-Bromo-3,5-dimethoxytoluene | High | gla.ac.uk |
| m-Methoxybenzoic acid | [Cp*IrCl2]2, Alkyne | Mixture of 5- and 7-substituted isocoumarins | ~1:1 ratio | mdpi.com |
| Toluene | NHPI, Co(OAc)2, O2 | Benzoic acid | 81% | researchgate.net |
Brominating an aromatic ring that contains both activating and deactivating groups requires careful selection of reagents and conditions to achieve the desired regioselectivity. chemistrysteps.com The carboxyl group (-COOH) is a strong deactivating, meta-directing group. youtube.comgla.ac.uk Conversely, the ethoxy group (-OEt) is a strong activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating but ortho-, para-directing group. masterorganicchemistry.comyoutube.com
For the target molecule, this compound, the bromine atom is positioned meta to the carboxyl and ethoxy groups, and ortho to the fluorine atom. The directing influence of the fluorine atom is likely key to achieving this substitution pattern.
Common brominating agents include molecular bromine (Br2) with a Lewis acid catalyst (e.g., FeBr3), and N-Bromosuccinimide (NBS). youtube.comnih.gov For highly deactivated aromatic compounds, more potent brominating systems are necessary. researchgate.net A combination of dibromoisocyanuric acid (DBI) in concentrated sulfuric acid has been shown to be a powerful agent for brominating compounds with strongly deactivating substituents. researchgate.net Similarly, NBS in concentrated H2SO4 can effectively monobrominate highly deactivated aromatic rings with good yields. researchgate.net The choice of solvent can also influence the outcome; for example, selective ortho-bromination of phenol (B47542) can be achieved in refluxing diethyl ether. researchgate.net
Interactive Data Table: Comparison of Aromatic Bromination Reagents
| Brominating Agent | Substrate Type | Key Features | Reference |
| Br2 / FeBr3 | General purpose | Standard, effective for many aromatics | youtube.com |
| N-Bromosuccinimide (NBS) | Activated or deactivated rings (with acid) | Milder than Br2, can be highly regioselective | nih.govresearchgate.net |
| Dibromoisocyanuric acid (DBI) / H2SO4 | Strongly deactivated rings | Very powerful brominating agent | researchgate.net |
| Sodium Monobromoisocyanurate (SMBI) | Varied (activated & deactivated) | Versatile, depends on solvent system | researchgate.net |
The introduction of the ethoxy group onto the aromatic ring is typically accomplished via the etherification of a corresponding phenolic precursor. The Williamson ether synthesis is the most classical and widely used method, involving the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., ethyl iodide or ethyl bromide).
However, various other methods have been developed to improve efficiency and substrate scope. organic-chemistry.org For instance, iron(III) chloride (FeCl3) can catalyze the substitution reaction of propargylic alcohols with phenols to form C-O bonds. organic-chemistry.org For sterically hindered substrates, alternative catalytic systems may be required. A Zn(OTf)2-catalyzed coupling has been developed for alcohols and phenols with unactivated tertiary alkyl bromides. organic-chemistry.org Transition-metal-free O-arylation of alcohols and phenols can be achieved using S-arylphenothiaziniums. organic-chemistry.org Furthermore, reactions can be carried out under elevated temperature and pressure using alcohols or esters in the presence of a tertiary amine catalyst to etherify phenolic compounds. google.com
Development and Optimization of Novel Synthetic Pathways
The limitations of classical methods, such as harsh reaction conditions and the formation of isomeric mixtures, have driven the development of more advanced synthetic strategies. These often involve multi-step sequences and the use of sophisticated catalytic systems to enhance efficiency and selectivity.
Designing a synthetic route for this compound requires careful consideration of the order in which the substituents are introduced. A plausible retrosynthetic analysis might start from a simpler, commercially available fluorinated benzoic acid derivative.
One potential forward synthesis could begin with 2,6-difluorobenzoic acid.
Selective Etherification: One of the fluorine atoms could be selectively substituted by an ethoxy group. This nucleophilic aromatic substitution (SNAr) is facilitated by the electron-withdrawing carboxyl group. Reacting 2,6-difluorobenzoic acid with sodium ethoxide would likely yield 2-ethoxy-6-fluorobenzoic acid. The high activation of the ortho positions by the carboxyl group makes this step feasible.
Regioselective Bromination: The resulting 2-ethoxy-6-fluorobenzoic acid would then undergo bromination. In this intermediate, the positions are directed as follows:
The -COOH group directs meta (to C4 and C6).
The -F group directs ortho and para (to C3 and C5).
The -OEt group directs ortho and para (to C3 and C5). The strong ortho-, para-directing nature of the ethoxy group, combined with the ortho-directing fluorine, would strongly favor substitution at the C3 and C5 positions. Steric hindrance from the adjacent ethoxy and carboxyl groups might disfavor the C3 position slightly, but the electronic activation is powerful. Directing bromination specifically to the C3 position would be the critical step, potentially requiring specific brominating agents or catalysts that are sensitive to the electronic and steric environment. A production process for the analogous 3-bromo-2,6-dimethoxybenzoic acid involves the direct bromination of 2,6-dimethoxybenzoic acid using bromine in a dioxane/trichloromethane solvent system. google.com
This sequence highlights the importance of understanding the mechanistic principles of electrophilic aromatic substitution and nucleophilic aromatic substitution to predict and control the reaction outcomes. libretexts.orgtruman.edu
Modern catalysis offers powerful tools for improving synthetic routes. Transition metal-catalyzed C-H activation is a particularly promising strategy for the direct functionalization of aromatic rings, potentially bypassing the need for pre-functionalized starting materials. acs.org
Catalytic C-H Functionalization: Rhodium(III) and Iridium(III) catalysts have been shown to effect the ortho-C-H olefination of benzoic acid derivatives. nih.gov While this is not a direct route to the target compound, it demonstrates the principle of using the carboxyl group as an internal directing group to functionalize a specific C-H bond. The regioselectivity of such processes can be influenced by other substituents, such as alkoxy groups, through both steric and weak non-covalent coordination effects. mdpi.com
Catalytic Bromination: While electrophilic bromination is typically catalyzed by Lewis acids, newer methods can offer improved selectivity. For example, Lewis base catalysts have been used to control the regioselective bromochlorination of unsaturated systems, showcasing the potential for catalyst control to overcome inherent substrate biases. acs.org
Catalytic Etherification: Copper-catalyzed Ullmann-type coupling reactions can form aryl alkyl ethers from aryl iodides and aliphatic alcohols, providing an alternative to the classical Williamson synthesis, especially for less reactive substrates. organic-chemistry.org
The development of a truly efficient synthesis for this compound would likely benefit from a hybrid approach, combining optimized classical reactions with modern catalytic methods to control the challenging regiochemical steps.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of complex molecules is a paramount objective in modern chemical manufacturing. The goal is to minimize the environmental footprint by reducing waste, avoiding hazardous substances, and improving energy efficiency. For a target molecule like this compound, a green chemistry approach would reconsider traditional synthetic steps, such as electrophilic aromatic substitution and oxidation, in favor of more sustainable alternatives.
Key principles applicable to this synthesis include:
Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Atom Economy: Maximizing the efficiency of a reaction by ensuring the highest possible number of atoms from the reactants are incorporated into the desired product.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of volatile organic compounds (VOCs) and other hazardous solvents in favor of greener alternatives like water, supercritical fluids, or solvent-free reaction conditions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Alternative energy sources like sonication or microwave irradiation can often accelerate reactions, reducing the need for prolonged heating. ijisrt.com
Use of Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents, which are used in excess and generate more waste.
A hypothetical comparison between a traditional and a green-by-design synthetic route for a related brominated benzoic acid is presented below, illustrating the potential improvements. ijisrt.com
| Parameter | Hypothetical Traditional Route | Hypothetical Green Chemistry Route |
|---|---|---|
| Brominating Agent | Excess Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Carbon Tetrachloride (CCl₄) | Solvent-free or Ethanol (B145695) |
| Energy Source | Conventional heating (reflux) for several hours | Ultrasonic Sonication at room temperature |
| Catalyst | Stoichiometric Lewis Acid (e.g., FeBr₃) | No catalyst required |
| Waste Profile | High volume of hazardous solvent waste and acidic byproduct (HBr) | Minimal waste, byproduct (succinimide) is recyclable |
This green approach, by eliminating hazardous solvents and reducing energy consumption, not only lessens environmental impact but can also lead to safer processes and reduced production costs.
Isolation and Purification Techniques for High-Purity Product
Achieving high purity is critical for the application of this compound in its intended fields, such as pharmaceutical synthesis or materials science. The purification process must effectively remove unreacted starting materials, reagents, and any side-products formed during the synthesis.
Advanced Chromatographic Methods for Complex Mixtures
Chromatography is an indispensable tool for the purification of complex organic molecules. For a compound like this compound, which possesses multiple functional groups and potential for closely related impurities, advanced chromatographic techniques are often necessary.
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a powerful method for purifying aromatic acids. americanpeptidesociety.org It separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. By optimizing the solvent gradient, it is possible to achieve excellent separation of the target compound from structurally similar impurities.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. americanpeptidesociety.org Given the acidic nature of the carboxylic acid group, IEC can be highly effective. The compound can be bound to an anion-exchange resin and then selectively eluted by changing the pH or ionic strength of the mobile phase, allowing for separation from neutral or less acidic impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For analytical purposes and, in some cases, small-scale purification, GC-MS can be employed. This requires derivatization of the carboxylic acid to a more volatile ester form. This method provides excellent separation and definitive identification of components based on their mass-to-charge ratio. nih.gov
| Technique | Principle of Separation | Primary Application | Advantages for Target Compound |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Preparative Purification | High resolution, scalable, good for removing non-polar impurities. americanpeptidesociety.org |
| Ion-Exchange Chromatography (IEC) | Net Charge (pKa of carboxylic acid) | Purification & Analysis | Excellent for separating from neutral or basic impurities. americanpeptidesociety.orgnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility & Mass-to-Charge Ratio | Trace Analysis & Impurity ID | High sensitivity and structural confirmation of impurities (requires derivatization). nih.gov |
Crystallization Strategies for Enhanced Purity
Crystallization is a highly effective and economical technique for purifying solid organic compounds to a high degree. iscientific.org The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A well-designed crystallization process can remove significant amounts of impurities in a single step.
The key to successful crystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit the following properties:
High solubility for the target compound at elevated temperatures.
Low solubility for the target compound at low temperatures.
High solubility for impurities at all temperatures, so they remain in the mother liquor.
It should not react with the compound.
It should be easily removable from the purified crystals.
Common crystallization techniques include:
Cooling Crystallization: The compound is dissolved in a suitable solvent at or near its boiling point to form a saturated solution. The solution is then slowly cooled, causing the solubility to decrease and the pure compound to crystallize.
Anti-Solvent Addition: The compound is dissolved in a "good" solvent in which it is highly soluble. A second "anti-solvent," in which the compound is insoluble, is then slowly added, causing the compound to precipitate out of the solution as crystals.
Evaporation: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly. This method is less common for bulk purification but can be used to obtain high-quality crystals for analysis. unifr.ch
The selection of a solvent is an empirical process. A screening of various solvents is typically performed to find the optimal conditions for crystallization.
| Solvent | Solubility at 20°C (g/100mL) | Solubility at 78°C (g/100mL) | Assessment for Cooling Crystallization |
|---|---|---|---|
| Water | Very Low | Low | Poor |
| Ethanol | High | Very High | Poor (High solubility at low temp) |
| Hexane | Very Low | Very Low | Poor (Insoluble) |
| Toluene | Low | High | Good Potential Candidate |
| Ethanol/Water (90:10) | Moderate | High | Excellent Potential Candidate |
By carefully selecting the purification strategy, combining advanced chromatographic methods for initial cleanup with a final, highly efficient crystallization step, it is possible to obtain this compound with the high purity required for demanding applications.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Studies of Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the 3-Bromo-2-ethoxy-6-fluorobenzoic acid ring involves the replacement of a hydrogen atom with an electrophile. fiveable.me The reaction proceeds via a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comleah4sci.com The first step is typically the slow, rate-determining step due to the temporary loss of aromatic stabilization. masterorganicchemistry.com
The regiochemical outcome of electrophilic aromatic substitution on this molecule is dictated by the cumulative directing effects of the four substituents on the benzene (B151609) ring. Each group influences the position of an incoming electrophile based on its electronic properties (whether it donates or withdraws electron density) and steric hindrance.
Ethoxy Group (-OCH₂CH₃): This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring via resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.
Fluorine (-F) and Bromine (-Br) Atoms: Halogens are deactivating yet ortho-, para-directing. msu.edu Their high electronegativity withdraws electron density from the ring inductively, making it less reactive than benzene. However, they can donate electron density through resonance via their lone pairs, which preferentially stabilizes the intermediates for ortho and para substitution. msu.edu
Carboxylic Acid Group (-COOH): This is a strongly deactivating, meta-directing group. doubtnut.comquora.com It withdraws electron density from the ring both inductively and through resonance, destabilizing the carbocation intermediate and slowing the reaction rate. doubtnut.com
In this compound, the available positions for substitution are C4 and C5. The powerful activating and para-directing effect of the ethoxy group at C2 strongly favors substitution at the C5 position. This is reinforced by the fluorine atom at C6, which also directs ortho to its position (C5). The bromine at C3 directs ortho to C4. The meta-directing carboxylic acid group directs to C5. The convergence of directing effects from the most powerful activating group (ethoxy) and other substituents makes the C5 position the most probable site of electrophilic attack.
| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) |
|---|---|---|---|---|
| -COOH | C1 | Strongly Deactivating | Meta | C3 (blocked), C5 |
| -OCH₂CH₃ | C2 | Strongly Activating | Ortho, Para | C1 (blocked), C3 (blocked), C5 |
| -Br | C3 | Deactivating | Ortho, Para | C2 (blocked), C4, C6 (blocked) |
| -F | C6 | Deactivating | Ortho, Para | C1 (blocked), C5, C3 (blocked) |
| Reaction | Reagents | Typical Conditions | Expected Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Elevated temperature (e.g., 95 °C) | 3-Bromo-2-ethoxy-6-fluoro-5-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | Heat | 3,5-Dibromo-2-ethoxy-6-fluorobenzoic acid |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Heat | 3-Bromo-2-ethoxy-6-fluoro-5-sulfobenzoic acid |
Investigation of Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound can be converted into esters and amides, which are common transformations in organic synthesis. However, the presence of two ortho substituents (the ethoxy group at C2 and the fluorine atom at C6) creates significant steric hindrance around the carboxyl group. This steric hindrance dramatically slows down the rate of reactions like Fischer esterification.
Esterification: Acid-catalyzed esterification with an alcohol is an equilibrium process. To drive the reaction to completion, it is often necessary to use a large excess of the alcohol or to remove the water produced. Due to the steric hindrance, achieving high yields requires more forcing conditions, such as higher temperatures and longer reaction times, compared to unhindered benzoic acids. researchgate.net Kinetic studies on similarly hindered benzoic acids show higher activation energies for esterification. For example, the activation energy for the esterification of benzoic acid with 1-butanol (B46404) is approximately 58.4 kJ·mol⁻¹. dnu.dp.uaresearchgate.net This value is expected to be significantly higher for this compound due to steric effects.
Amidation: The formation of amides directly from the carboxylic acid and an amine is thermodynamically unfavorable and requires very high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a highly reactive intermediate that is then readily attacked by the amine. researchgate.net
| Reaction | Reactants | Catalyst | Activation Energy (Ea) |
|---|---|---|---|
| Esterification | Benzoic acid + 1-Butanol | p-Toluenesulfonic acid | 58.40 kJ·mol⁻¹ researchgate.net |
| Esterification | This compound + Alcohol | Acid catalyst | > 58.40 kJ·mol⁻¹ (Predicted) |
*Predicted value based on increased steric hindrance.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids is a challenging transformation that typically requires high temperatures. researchgate.net The stability of the C(sp²)–C bond makes thermal decarboxylation difficult. However, various catalytic methods have been developed to facilitate this reaction under milder conditions.
One modern approach involves a photoinduced ligand-to-metal charge transfer (LMCT) process. organic-chemistry.orgacs.org In this method, a copper(II) carboxylate is formed in situ, and upon irradiation with light, an electron is transferred from the carboxylate to the copper center. nih.gov This generates an aroyloxyl radical, which rapidly loses CO₂ to form an aryl radical. researchgate.net This aryl radical can then be trapped or undergo further reactions. This pathway avoids the high temperatures required for traditional thermal decarboxylation. researchgate.netnih.gov Other methods include oxidative decarboxylation induced by peroxyl radicals or transition-metal-catalyzed processes. rwth-aachen.denih.gov The presence of halogens on the ring can influence the reaction, and specific conditions may be required to prevent unwanted side reactions. google.com
Reactivity of the Aromatic Halogens (Bromine and Fluorine)
The two halogen atoms on the aromatic ring exhibit distinct reactivities, which is a key feature for the synthetic utility of this compound. Their behavior is primarily dictated by the type of reaction: nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). uomustansiriyah.edu.iq The carboxylic acid group is an effective electron-withdrawing group, activating the ring towards nucleophilic attack. A key principle in SNAr is the leaving group ability of halogens, which follows the order F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend seen in SN2 reactions. The rate-determining step is the attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that stabilizes the intermediate. stackexchange.comwyzant.commasterorganicchemistry.com Therefore, the fluorine atom at the C6 position is significantly more susceptible to displacement by a nucleophile than the bromine atom at the C3 position.
Palladium-Catalyzed Cross-Coupling: In contrast to SNAr, the reactivity of halogens in common cross-coupling reactions (e.g., Suzuki, Stille, Heck) follows the order I > Br > Cl >> F, which correlates with C-X bond strength. rsc.org The bromine atom at the C3 position is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. nih.gov The C-F bond is exceptionally strong and generally unreactive under standard palladium-catalyzed cross-coupling conditions. researchgate.net This differential reactivity allows for selective functionalization at the C3 position via cross-coupling, leaving the fluorine atom at C6 untouched. This chemo- and regioselectivity is highly valuable in multistep synthesis. nih.gov
| Reaction Type | Mechanism | Halogen Reactivity Order | Reactive Site on Target Molecule |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination | F > Cl ≈ Br > I wikipedia.org | C6-F (Fluorine) |
| Palladium-Catalyzed Cross-Coupling | Oxidative Addition/Reductive Elimination | I > Br > Cl >> F | C3-Br (Bromine) |
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of halogen atoms on the aromatic ring. The feasibility and regioselectivity of SNAr reactions are heavily influenced by the electronic nature of the substituents. chemistrysteps.commasterorganicchemistry.comlibretexts.org In this molecule, the carboxylic acid and fluorine atom are electron-withdrawing groups, which can activate the ring towards nucleophilic attack. masterorganicchemistry.com Conversely, the ethoxy group is an electron-donating group.
The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups positioned ortho or para to the leaving group can delocalize the negative charge, thereby stabilizing the Meisenheimer complex and accelerating the reaction. masterorganicchemistry.comlibretexts.org
In this compound, the fluorine atom is a better leaving group than the bromine atom in SNAr reactions, a counterintuitive trend that is well-documented. masterorganicchemistry.comyoutube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The strength of the C-F bond is less critical as its cleavage is not the rate-determining step. masterorganicchemistry.com Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom.
However, the position of the other substituents must also be considered. The carboxylic acid group is meta to the fluorine, offering minimal resonance stabilization to a Meisenheimer complex formed at this position. The ethoxy group, being ortho to the fluorine, is electron-donating and would destabilize the negative charge of the intermediate. Furthermore, the ethoxy group presents significant steric hindrance, which can impede the approach of a nucleophile. rsc.org
Considering these factors, the SNAr potential of this compound is likely to be modest. While the fluorine atom provides an activated site, the electronic and steric effects of the adjacent ethoxy group and the meta-positioned carboxylic acid are unfavorable.
| Substituent | Position Relative to Fluorine | Electronic Effect | Impact on SNAr at C-F |
| Bromo | meta | Electron-withdrawing (inductive) | Moderate activation |
| Ethoxy | ortho | Electron-donating (resonance), Electron-withdrawing (inductive) | Net deactivation and steric hindrance |
| Carboxylic Acid | meta | Electron-withdrawing | Moderate activation |
Cross-Coupling Reactivity (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Br bond in this compound is a prime site for such transformations. wikipedia.orgwikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.org The C-Br bond of this compound is expected to be reactive under Suzuki-Miyaura conditions. The electron-withdrawing nature of the adjacent fluorine and carboxylic acid groups can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step. However, the steric bulk of the ortho-ethoxy group could potentially hinder the approach of the palladium complex, possibly requiring more robust catalytic systems or harsher reaction conditions. nih.gov The reaction is generally tolerant of a wide range of functional groups, including carboxylic acids. acs.orgacs.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net Similar to the Suzuki-Miyaura coupling, the C-Br bond is the reactive site. The electronic environment of the C-Br bond in this compound should be favorable for the initial oxidative addition step. Steric hindrance from the ortho-ethoxy group is again a consideration that might influence the choice of catalyst and ligands. acs.orgresearchgate.netnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The C-Br bond of the target molecule is expected to be amenable to Buchwald-Hartwig amination. The development of bulky, electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of even sterically hindered substrates. youtube.com Therefore, despite the presence of the ortho-ethoxy group, it is likely that suitable conditions can be found to effect this transformation.
| Cross-Coupling Reaction | Coupling Partner | Key Considerations |
| Suzuki-Miyaura | Boronic acid/ester | Potential steric hindrance from the ortho-ethoxy group. |
| Sonogashira | Terminal alkyne | Steric effects may influence catalyst choice. |
| Buchwald-Hartwig | Amine | Bulky ligands may be required to overcome steric hindrance. |
Stability and Degradation Pathways Under Various Chemical Stress Conditions
The stability of this compound is a critical parameter for its storage and handling. Degradation can occur under various chemical stress conditions, such as exposure to high temperatures, strong acids or bases, or oxidizing and reducing agents.
Under thermal stress, benzoic acid and its derivatives can undergo decarboxylation. nih.gov For instance, substituted benzoic acids have been shown to degrade at elevated temperatures in subcritical water, with the rate of degradation increasing with temperature. nih.gov The presence of multiple substituents on the aromatic ring of this compound may influence its thermal stability, but decarboxylation to form 2-bromo-1-ethoxy-3-fluorobenzene (B2453286) is a plausible degradation pathway at high temperatures.
The stability of the C-F bond is generally high, but microbial degradation of fluorinated aromatic compounds has been observed, often initiated by metabolic activation at other points in the molecule. mdpi.comucd.ie While direct enzymatic cleavage of the C-F bond is challenging, transformations of other functional groups can lead to subsequent defluorination. mdpi.com Anaerobic degradation of fluorobenzoates has also been reported. researchgate.net
The ethoxy group is an ether linkage, which is generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI). This would lead to the formation of 3-bromo-6-fluoro-2-hydroxybenzoic acid.
The C-Br bond is susceptible to reductive dehalogenation under certain conditions, for example, using a palladium catalyst and a hydrogen source. This would result in the formation of 2-ethoxy-6-fluorobenzoic acid.
| Stress Condition | Potential Degradation Pathway | Potential Products |
| High Temperature | Decarboxylation | 2-Bromo-1-ethoxy-3-fluorobenzene |
| Strong Acid | Ether cleavage | 3-Bromo-6-fluoro-2-hydroxybenzoic acid |
| Reductive Conditions | Dehalogenation | 2-Ethoxy-6-fluorobenzoic acid |
| Microbial Action | Defluorination (indirect) | Various hydroxylated and dehalogenated metabolites |
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for advanced spectroscopic data for the chemical compound this compound (CAS No. 1784348-10-2) has revealed a significant lack of publicly available experimental research findings. Despite a thorough investigation of scientific databases, chemical supplier technical sheets, and patent literature, detailed spectroscopic characterization and structural elucidation data for this specific molecule could not be obtained.
The initial research strategy focused on acquiring experimental data for various spectroscopic techniques as outlined in the requested article structure. This included searches for high-resolution ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra, two-dimensional NMR (COSY, HSQC, HMBC, NOESY) analyses, Fourier Transform Infrared (FT-IR) and Raman vibrational spectroscopy data, and High-Resolution Mass Spectrometry (HRMS) fragmentation patterns.
Subsequent targeted searches using the compound's CAS number (1784348-10-2) in specialized chemical and patent databases also failed to yield the specific spectroscopic datasets required to generate an accurate and detailed scientific article. The information available is largely limited to supplier listings and basic molecular properties, without the in-depth analytical data necessary for a thorough structural characterization.
While information exists for structurally related compounds, such as other substituted bromofluorobenzoic acids, the strict requirement to focus solely on this compound prevents the use of analogous data. The subtle yet significant differences in the substitution pattern on the benzene ring would lead to distinct spectroscopic signatures, making extrapolation from related molecules scientifically unsound for the purposes of a detailed and accurate characterization of the target compound.
Therefore, it is not possible to provide the requested article with the specified detailed data tables and research findings for the following sections:
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
Without access to primary research articles or publicly shared datasets detailing the synthesis and characterization of 3-Bromo-2-ethoxy-6-fluorobenzoic acid, the generation of an article that is both "thorough, informative, and scientifically accurate" as per the instructions is not feasible.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in a crystalline solid. For substituted benzoic acids, this technique reveals key details about the planarity of the molecule, the orientation of the substituent groups, and the various intermolecular forces that govern the crystal lattice formation.
The conformation of this compound in the solid state is dictated by the interplay of steric and electronic effects of its substituents. The benzoic acid moiety itself is generally planar. However, the presence of ortho substituents, in this case, a fluorine atom and an ethoxy group, can induce torsion.
In the case of 2-bromobenzoic acid, the carboxylic group is inclined to the benzene (B151609) ring by approximately 18.7°. researchgate.netnih.gov A similar deviation from planarity can be anticipated for this compound due to the steric hindrance imposed by the ortho-ethoxy group. The ethoxy group, with its rotatable C-C and C-O bonds, will adopt a conformation that minimizes steric clashes with the adjacent bromo and carboxylic acid groups. Studies on p-ethoxybenzoic acid have shown that the molecule exhibits a near-planar structure in its crystalline form. rsc.orgrsc.org
Intramolecular interactions are also expected to play a role in the preferred conformation. For instance, in 2-fluorobenzoic acid, an intramolecular hydrogen bond between the carboxylic hydrogen and the fluorine atom can stabilize a specific conformer. nih.gov While a similar intramolecular O-H···F bond is possible in the title compound, the presence of the bulky ethoxy group at the 2-position might influence the orientation of the carboxylic acid group, potentially favoring an intramolecular interaction with the ethoxy oxygen instead.
Table 1: Predicted Torsional Angles in this compound based on Analogous Structures
| Dihedral Angle | Predicted Value (°) | Rationale |
| C1-C2-C(O)-O | 15 - 25 | Steric hindrance from ortho-ethoxy group, similar to 2-bromobenzoic acid. researchgate.netnih.gov |
| C1-C2-O-Cethyl | 0 - 20 or 160 - 180 | To minimize steric interactions with adjacent substituents. |
| C2-O-Cethyl-Cmethyl | 170 - 180 (anti) | Typically the most stable conformation for an ethoxy group. |
The crystal packing of this compound is expected to be dominated by strong hydrogen bonding between the carboxylic acid moieties. Substituted benzoic acids almost universally form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.netnih.gov The O···O distance in these dimers is typically around 2.6 Å. rsc.orgrsc.org
C-H···O Interactions: The aromatic C-H groups and the ethoxy C-H groups can act as hydrogen bond donors to the oxygen atoms of the carboxylic acid or ethoxy groups of neighboring molecules, forming extended networks. researchgate.netnih.gov
Halogen Bonding: The bromine atom at the 3-position could potentially participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom (such as an oxygen or fluorine) on an adjacent molecule.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. In 2-bromobenzoic acid, slipped parallel π-π interactions are observed. nih.gov
C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor are also a possibility, contributing to the cohesion of the crystal structure. acs.orgacs.org
The interplay of these various intermolecular forces will determine the final, most thermodynamically stable crystal packing arrangement.
Table 2: Expected Intermolecular Interaction Geometries for this compound
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | O-H···O | D···A ≈ 2.6 | Primary motif, forming dimers. researchgate.netnih.govrsc.orgrsc.org |
| Hydrogen Bond | C-H···O | D···A ≈ 3.2 - 3.5 | Secondary interactions, linking dimers. researchgate.netnih.gov |
| Hydrogen Bond | C-H···F | D···A ≈ 3.0 - 3.4 | Potential contribution to crystal packing. acs.orgacs.org |
| Halogen Bond | C-Br···O/F | D···A ≈ 3.0 - 3.3 | Possible directional interaction influencing packing. |
| π-π Stacking | Ring Centroid···Ring Centroid | ~ 3.5 - 4.0 | Contributes to lattice stabilization. nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic makeup and energetic landscape of a molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its relative energy. For 3-Bromo-2-ethoxy-6-fluorobenzoic acid, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles. These calculations would also reveal the energetic consequences of conformational changes, such as the rotation around the C-C and C-O bonds of the ethoxy and carboxylic acid groups. While general principles of steric and electronic effects can be applied, specific quantitative data from DFT studies on this molecule are not available.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate predictions of the electronic energy and other properties of this compound. These computationally intensive methods would serve as a benchmark for results obtained from other theoretical approaches. At present, no such high-accuracy predictions have been published for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and kinetic stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups, combined with the electron-donating effect of the ethoxy group, would influence the energies of these orbitals. Without specific calculations, a quantitative HOMO-LUMO gap and a precise prediction of its reactivity remain undetermined.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and ethoxy groups, and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic hydrogen of the carboxyl group. No published MEP maps for this specific molecule could be located.
Spectroscopic Property Prediction from Computational Models
Computational models are adept at predicting various spectroscopic properties, which can aid in the experimental identification and characterization of a compound. Theoretical calculations can predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For this compound, these predictions would be invaluable for interpreting experimental data. However, no such computational spectroscopic studies have been reported in the scientific literature.
Computational NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) for this compound. These calculations are generally performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).
The process involves first optimizing the molecular geometry of this compound to find its most stable conformation. Subsequently, the NMR shielding tensors are calculated for this optimized structure. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Solvent effects are crucial for accurate NMR predictions and can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). This model approximates the solvent as a continuous medium with a specific dielectric constant, providing a more realistic environment for the molecule.
Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Calculated Chemical Shift (δ, ppm) in CDCl₃ |
| ¹H NMR | |
| Aromatic-H | 7.20 - 7.50 |
| -OCH₂- | 4.10 - 4.30 |
| -CH₃ | 1.30 - 1.50 |
| -COOH | 10.0 - 12.0 |
| ¹³C NMR | |
| C=O | 165.0 - 170.0 |
| C-Br | 110.0 - 115.0 |
| C-O (ethoxy) | 150.0 - 155.0 |
| C-F | 158.0 - 163.0 (with large ¹JCF coupling) |
| Aromatic C | 115.0 - 140.0 |
| -OCH₂- | 65.0 - 70.0 |
| -CH₃ | 14.0 - 16.0 |
Note: The data in this table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual values would be obtained from specific quantum chemical calculations.
Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can be calculated. For instance, the coupling between the fluorine atom and adjacent carbon and hydrogen atoms (e.g., ³J_HF_, ⁴J_HF_) would be of particular interest in elucidating the through-bond and through-space interactions within the molecule.
Vibrational Frequency Calculations and Mode Assignments
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.
Following the geometric optimization of this compound, a frequency calculation is performed at the same level of theory. This calculation yields a set of vibrational frequencies and their associated atomic motions (vibrational modes). It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.
The assignment of these calculated modes to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, and vibrations of the benzene (B151609) ring, is achieved by visualizing the atomic displacements for each frequency.
Table 2: Hypothetical Calculated Vibrational Frequencies and Mode Assignments for this compound
| Calculated Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |
| ~3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Aromatic C=C stretch |
| ~1250 | C-O stretch (acid and ether) |
| ~1150 | C-F stretch |
| ~800 | C-Br stretch |
| Below 800 | Various bending and torsional modes |
Note: This table presents a simplified and hypothetical set of vibrational frequencies and assignments for illustrative purposes. A full computational analysis would provide a more extensive list of modes.
Molecular Dynamics Simulations
While quantum mechanical calculations are excellent for understanding the properties of a single, optimized molecular structure, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, particularly in a solution environment.
Conformational Analysis and Flexibility in Solution
The ethoxy and carboxylic acid groups of this compound can rotate, leading to different conformations. MD simulations can explore the conformational landscape of the molecule in a solvent, revealing the most populated conformations and the energy barriers between them.
Solvent Effects on Molecular Properties
The solvent can have a significant impact on the properties and behavior of this compound. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For example, the formation and dynamics of hydrogen bonds between the carboxylic acid group and protic solvent molecules can be studied.
Furthermore, by analyzing the solvent structure around the solute, one can understand how the solvent molecules arrange themselves around the different functional groups of this compound. This can provide insights into its solubility and reactivity in different media. The influence of the solvent on the conformational equilibrium can also be quantified, potentially revealing solvent-induced conformational changes.
Synthesis and Reactivity of Derivatives and Analogues
Systematic Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various functional derivatives such as esters, amides, and acyl halides, as well as reduced forms like benzyl (B1604629) alcohols.
Synthesis and Reactivity of Esters, Amides, and Acyl Halides
The conversion of 3-bromo-2-ethoxy-6-fluorobenzoic acid into its corresponding esters, amides, and acyl halides is a fundamental step in elaborating its chemical structure for various applications.
Esters are commonly synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For example, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These ester derivatives are often used as intermediates in further synthetic transformations or as final products in certain applications.
Amides are typically prepared by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. A variety of amide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be employed to facilitate this transformation directly from the carboxylic acid. The reactivity of these amides is influenced by the nature of the amine used in their synthesis.
Acyl halides , particularly acyl chlorides, are highly reactive intermediates synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). These acyl halides are not typically isolated but are used in situ to readily react with a wide range of nucleophiles to form esters, amides, and other derivatives.
| Derivative | Reagents and Conditions | General Reactivity |
| Esters | R'OH, H⁺ catalyst, heat | Nucleophilic acyl substitution, reduction |
| Amides | 1. SOCl₂ or (COCl)₂2. R'R''NH | Hydrolysis, reduction, rearrangement reactions |
| Acyl Halides | SOCl₂, (COCl)₂, or PCl₅ | Highly reactive towards nucleophiles |
Exploration of Reduced Carboxylic Acid Derivatives
Reduction of the carboxylic acid functionality in this compound leads to the corresponding primary alcohol, (3-bromo-2-ethoxy-6-fluorophenyl)methanol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent for this reduction, offering milder reaction conditions.
The resulting benzyl alcohol is a versatile intermediate that can undergo a variety of subsequent reactions, including oxidation back to the aldehyde or carboxylic acid, conversion to the corresponding benzyl halide, or etherification.
| Reducing Agent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, reflux | (3-Bromo-2-ethoxy-6-fluorophenyl)methanol |
| Borane-THF (BH₃·THF) | THF, room temperature or gentle heating | (3-Bromo-2-ethoxy-6-fluorophenyl)methanol |
Exploration of Substituent Variations on the Aromatic Ring
The bromo, fluoro, and ethoxy substituents on the aromatic ring of this compound provide opportunities for further functionalization and diversification of the molecular structure.
Modifying the Bromo- and Fluoro- Substituents (e.g., through halogen exchange, dehalogenation)
The halogen atoms on the aromatic ring can be modified through various reactions, including halogen exchange and dehalogenation.
Halogen exchange reactions , such as the Finkelstein reaction, can be employed to replace the bromine atom with another halogen, typically iodine. This is usually achieved by treating the bromo-substituted compound with an excess of an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The replacement of the fluorine atom is generally more challenging due to the strength of the C-F bond.
Dehalogenation , the removal of a halogen atom, can be accomplished through catalytic hydrogenation. For instance, the bromine atom can be selectively removed by using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. The removal of the fluorine atom via this method is significantly more difficult.
| Reaction | Reagents and Conditions | Outcome |
| Halogen Exchange (Br to I) | NaI, acetone, heat | 3-Iodo-2-ethoxy-6-fluorobenzoic acid |
| Dehalogenation (Debromination) | Pd/C, H₂, solvent | 2-Ethoxy-6-fluorobenzoic acid |
Alteration of the Ethoxy Group (e.g., to other alkoxy or alkyl groups)
The ethoxy group can be modified, primarily through ether cleavage reactions. Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond to yield the corresponding phenol (B47542), 3-bromo-6-fluoro-2-hydroxybenzoic acid. The resulting phenol can then be re-alkylated with different alkyl halides to introduce a variety of other alkoxy groups.
Alternatively, more potent reagents like boron tribromide (BBr₃) can be used for ether cleavage under milder conditions. The resulting phenol can also be a precursor for the synthesis of other functional groups.
| Reaction | Reagents and Conditions | Product |
| Ether Cleavage | HBr or HI, heat | 3-Bromo-6-fluoro-2-hydroxybenzoic acid |
| Ether Cleavage | BBr₃, CH₂Cl₂ | 3-Bromo-6-fluoro-2-hydroxybenzoic acid |
Synthesis of Polyfunctional Derivatives with Unique Reactivity
The combination of the existing functional groups on this compound allows for the synthesis of polyfunctional derivatives with unique reactivity. For instance, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, at the 3-position of the benzoic acid ring.
Furthermore, the presence of both a bromine and a fluorine atom ortho to each other can lead to interesting reactivity in metallation and subsequent derivatization reactions. For example, directed ortho-metallation (DoM) strategies could potentially be employed to introduce additional functional groups onto the aromatic ring, leading to highly substituted and complex molecules. The interplay between the electronic effects of the different substituents will govern the regioselectivity and reactivity in these transformations, opening avenues for the synthesis of novel and structurally diverse compounds.
Comparative Analysis of Reactivity and Stability Across Analogues
The reactivity and stability of "this compound" and its analogues are fundamentally governed by the electronic and steric effects of the substituents on the benzoic acid ring. A comparative analysis with related compounds reveals how the interplay of these factors dictates the chemical properties of the molecule. The acidity of benzoic acids, often quantified by the pKa value, serves as a primary indicator of reactivity, particularly of the carboxyl group. A lower pKa value signifies a stronger acid and a more stabilized carboxylate anion, which often correlates with higher reactivity in reactions involving this group.
The substituents—bromo, ethoxy, and fluoro—each exert distinct electronic influences:
Halogens (Fluorine and Bromine): These atoms exhibit a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance (mesomeric) effect (+M) due to their lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect, making them net electron-withdrawing groups that increase the acidity of benzoic acid. uc.ptresearchgate.net Fluorine is the most electronegative element, exerting the strongest -I effect, but it also has a significant +M effect. uc.pt
Ethoxy Group (-OCH₂CH₃): This alkoxy group is an electron-donating group (EDG). It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M), which tends to decrease the acidity of benzoic acid by destabilizing the negative charge on the carboxylate anion. almerja.com
Steric effects, particularly the ortho effect , play a crucial role in polysubstituted benzoic acids. Substituents at the ortho positions (positions 2 and 6) can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. almerja.combyjus.com This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the aromatic ring, which has a net acid-strengthening effect. almerja.com Nearly all ortho-substituted benzoic acids are stronger than benzoic acid itself, regardless of the electronic nature of the substituent. byjus.com
In "this compound," the presence of two ortho substituents (2-ethoxy and 6-fluoro) is expected to cause a significant ortho effect, twisting the carboxyl group and increasing its acidity.
To contextualize the reactivity of the target compound, a comparison with the acidity of simpler, related analogues is instructive.
Acidity (pKa) of Substituted Benzoic Acid Analogues
| Compound | pKa Value | Key Substituent Effects |
|---|---|---|
| Benzoic Acid | 4.20 uc.ptchegg.com | Baseline |
| 2-Fluorobenzoic Acid | 3.27 uc.pt | Strong -I effect, Ortho effect |
| 2-Chlorobenzoic Acid | 2.94 uc.pt | Strong -I effect, Ortho effect |
| 3-Bromobenzoic Acid | 3.81 researchgate.net | -I effect from meta position |
| 4-Bromobenzoic Acid | 3.97 chegg.com | -I and +M effects from para position |
| 2,6-Difluorobenzoic Acid | 2.34 uc.pt | Strong -I effects, significant Ortho effect |
| 2-Chloro-6-fluorobenzoic Acid | 2.04 uc.pt | Very strong -I effects, significant Ortho effect |
| 2-Methoxybenzoic Acid | ~4.1 almerja.com | Ortho effect vs. strong +M effect |
Analysis of Reactivity:
Enhanced Acidity from Ortho-Substitution: The presence of both a 2-ethoxy and a 6-fluoro group forces the carboxylic acid out of the plane of the aromatic ring. This steric inhibition of resonance is a dominant factor. As seen in the di-substituted analogues like 2,6-difluorobenzoic acid (pKa = 2.34) and 2-chloro-6-fluorobenzoic acid (pKa = 2.04), having two ortho groups dramatically increases acidity compared to benzoic acid (pKa = 4.20) or monosubstituted analogues. uc.pt
Comparison with Halogenated Analogues: The acidity of "this compound" is expected to be high, likely with a pKa value comparable to or even lower than that of 2-fluorobenzoic acid (3.27) and potentially approaching the range of di-ortho-halo-substituted acids like 2-chloro-6-fluorobenzoic acid (2.04). uc.pt The combined electron-withdrawing nature of two halogens and the powerful ortho effect make these compounds very strong acids. The replacement of one halogen (e.g., chlorine in the 2-position) with an electron-donating ethoxy group would counteract this effect to some degree.
Analysis of Stability:
The stability of these molecules is influenced by both intramolecular and intermolecular forces.
Intramolecular Stability: The planarity of the molecule is a key factor. While benzoic acid is largely planar, the ortho substituents in analogues like 2,6-difluorobenzoic acid and "this compound" force the carboxyl group to be non-planar. uc.pt This twisting relieves steric strain between the ortho groups and the carboxyl group, contributing to the thermodynamic stability of that conformation, even though it disrupts resonance with the ring. Computational studies on 2-chloro-6-fluorobenzoic acid show its lowest energy conformer is the one that minimizes these repulsive interactions. uc.pt
Intermolecular Stability (Crystal Packing): In the solid state, the stability is also determined by how efficiently the molecules can pack in a crystal lattice. The presence of multiple polar groups (carboxyl, fluoro, ethoxy, bromo) allows for a complex network of intermolecular interactions, including hydrogen bonding through the carboxylic acid group and dipole-dipole interactions. The specific substitution pattern of an analogue affects its symmetry and ability to form stable crystal structures, which in turn influences properties like melting point and solubility.
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Key Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The carboxylic acid functionality of 3-bromo-2-ethoxy-6-fluorobenzoic acid makes it a suitable component for isocyanide-based MCRs, such as the Ugi and Passerini reactions.
In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like α-acylamino amide. researchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate of the benzoic acid derivative. A subsequent Mumm rearrangement leads to the final stable product. The incorporation of the 3-bromo-2-ethoxy-6-fluorobenzoyl group can introduce specific steric and electronic properties into the final molecule, which can be crucial for its intended application.
The general scheme for a Ugi reaction involving a substituted benzoic acid is presented below:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide |
While specific studies detailing the use of this compound in Ugi reactions are not prevalent, the reactivity of the carboxylic acid group is well-established in this context. The steric hindrance from the adjacent ethoxy group and the electronic influence of the bromo and fluoro substituents could modulate the reaction's kinetics and the stability of the resulting products.
Utility in the Synthesis of Heterocyclic Compounds
The presence of multiple functional groups on the aromatic ring of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The bromo substituent is particularly useful for undergoing transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid can participate in cyclization reactions.
One important class of heterocycles that can be synthesized from derivatives of this benzoic acid are quinazolinones. Quinazolinone derivatives are known for their wide range of biological activities. nih.govresearchgate.net The synthesis of quinazolinones often starts from anthranilic acid (2-aminobenzoic acid) derivatives. Although this compound is not an anthranilic acid itself, it can be converted into one through nucleophilic aromatic substitution of the fluorine atom with an amine or through a multi-step sequence involving reduction and amination. Once the corresponding anthranilamide is formed, condensation with an aldehyde or another carbonyl compound can lead to the formation of the quinazolinone ring system. researchgate.net The bromo and ethoxy groups would remain on the benzo ring of the quinazolinone, providing sites for further functionalization.
Furthermore, the bromo group can be utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For example, a Sonogashira coupling with a terminal alkyne would yield an ethynyl-substituted benzoic acid. acs.orgcardiff.ac.ukias.ac.in This intermediate could then undergo intramolecular cyclization to form various oxygen-containing heterocycles like isocoumarins or pyranones, depending on the reaction conditions and the structure of the alkyne.
Examples of Potential Heterocyclic Scaffolds from this compound Derivatives:
| Starting Material Derivative | Reaction Type | Resulting Heterocycle |
| Corresponding Anthranilamide | Condensation with Aldehyde | Substituted Quinazolinone |
| This compound | Sonogashira Coupling & Cyclization | Substituted Isocoumarin |
| This compound | Suzuki Coupling & Intramolecular Amidation | Substituted Benzoxazinone |
Application in the Construction of Complex Organic Scaffolds
A key aspect of modern organic synthesis is the ability to construct complex molecular scaffolds from simpler, well-defined building blocks. This compound, with its distinct functional groups, serves as an excellent starting point for the synthesis of more elaborate structures. Each functional group offers a handle for selective chemical modification, allowing for a stepwise and controlled assembly of the target molecule.
The differential reactivity of the C-Br and C-F bonds allows for selective cross-coupling reactions. Generally, C-Br bonds are more reactive in palladium-catalyzed reactions than C-F bonds, enabling sequential functionalization. For instance, a Suzuki coupling could be performed at the bromine position, followed by a nucleophilic aromatic substitution at the fluorine position. The carboxylic acid can be converted into an ester, amide, or other functional groups, further expanding the synthetic possibilities.
This building block approach is central to the synthesis of natural products and medicinally relevant molecules, where precise control over the substitution pattern of an aromatic ring is often required. nih.govpreprints.org The combination of steric bulk from the ethoxy group and the electronic effects of the halogens can also be used to direct the regioselectivity of further reactions on the aromatic ring.
Precursor for Advanced Ligands in Organometallic Chemistry
The field of organometallic chemistry heavily relies on the design and synthesis of ligands that can modulate the properties of a metal center. Substituted aromatic compounds are frequently used as precursors for ligands in catalysts and functional materials. This compound can be envisioned as a precursor for various types of ligands.
For instance, bipyridine and phenanthroline ligands are fundamental in coordination chemistry and are used in a wide range of applications, from catalysis to photoluminescent materials. nih.gov The synthesis of functionalized bipyridine ligands can be achieved through cross-coupling reactions. The bromo group on this compound could be coupled with a pyridine (B92270) boronic acid derivative in a Suzuki reaction. The resulting pyridyl-benzoic acid could then be further elaborated. For example, the carboxylic acid could be converted to an amide, which could act as an additional coordination site, or it could be used to attach the ligand to a surface or another molecule.
The general strategy for synthesizing a functionalized bipyridyl ligand from a halobenzoic acid is outlined below:
Suzuki Coupling: The aryl bromide is coupled with a pyridine boronic ester to form a pyridyl-benzoic acid.
Amide Formation: The carboxylic acid is converted to an amide with a desired amine.
Further Functionalization: The other substituents on the ring can be modified to fine-tune the electronic and steric properties of the ligand.
The presence of the ethoxy and fluoro groups on the benzoic acid backbone would impart specific electronic properties to the resulting ligand, which in turn would influence the catalytic activity or photophysical properties of the corresponding metal complex.
Contribution to the Development of Chemical Probes for Biochemical Pathways (Excluding Biological Activity)
Chemical probes are small molecules designed to study and manipulate biological systems at the molecular level. The design of these probes often involves incorporating specific functionalities that allow for detection or interaction with a target. This compound possesses features that make it a potential scaffold for the development of chemical probes.
The fluorine atom can serve as a sensitive reporter group for ¹⁹F NMR spectroscopy. ¹⁹F NMR is a powerful analytical technique in chemical biology because of the high sensitivity of the ¹⁹F nucleus and the lack of endogenous fluorine in most biological systems. A probe containing a fluorine atom can be monitored in complex biological mixtures, providing information about its local environment and binding interactions.
Furthermore, the benzoic acid scaffold can be incorporated into larger molecules, such as fluorescent dyes or affinity labels. The carboxylic acid group provides a convenient attachment point for linking the scaffold to a fluorophore or a reactive group for covalent modification of a target protein. The bromo substituent can be used to attach other functionalities through cross-coupling reactions, allowing for the modular assembly of a chemical probe. For example, a fluorescent group could be attached via the carboxylic acid, and a targeting moiety could be introduced at the position of the bromine atom.
The design of such probes focuses on the chemical synthesis and the physical properties that enable their use as research tools, independent of any inherent biological activity of the probe itself.
Future Research Directions and Unresolved Questions
Investigation of Stereoselective Syntheses
While 3-Bromo-2-ethoxy-6-fluorobenzoic acid itself is not chiral, its derivatives could be. Future research could focus on the introduction of chiral centers, for example, by modifying the ethoxy group or by introducing a chiral substituent through the substitution of the bromine or fluorine atoms. The development of stereoselective synthetic methods to access enantiomerically pure derivatives would be a significant advancement. This could involve the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of reactions involving this scaffold. Such research would be crucial for applications where specific stereoisomers are required, for instance, in the development of chiral ligands for asymmetric catalysis.
Exploration of Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of this compound remains largely unexplored. The presence of carbon-bromine and carbon-fluorine bonds suggests potential for interesting reactivity under photochemical or electrochemical conditions. For instance, the carbon-bromine bond could be susceptible to homolytic cleavage upon UV irradiation, leading to the formation of aryl radicals. These reactive intermediates could then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.
Electrochemical studies could investigate the reduction and oxidation potentials of the molecule. Electrochemical reduction could provide a pathway for selective debromination or defluorination, offering a controlled method for modifying the aromatic core. Conversely, electrochemical oxidation could target the aromatic ring or the ethoxy group, potentially leading to polymerization or the formation of novel functionalized products. Understanding these reactivity patterns could open up new synthetic routes and applications in areas such as organic electronics or sensor technology.
Development of Catalytic Asymmetric Transformations
A significant area for future research lies in the development of catalytic asymmetric transformations using derivatives of this compound. The carboxylic acid group provides a convenient handle for the attachment of chiral catalysts or for directing catalytic reactions. For example, the synthesis of chiral esters or amides from this acid could be explored using enantioselective catalysis.
Furthermore, the bromine and fluorine atoms can serve as functional groups for cross-coupling reactions. The development of catalytic systems that can achieve asymmetric cross-coupling at these positions would be a valuable contribution to synthetic methodology. This could involve the use of chiral phosphine (B1218219) ligands with transition metal catalysts, such as palladium or nickel, to control the stereochemistry of the resulting products. The successful development of such methods would provide access to a wide range of enantioenriched biaryl compounds and other complex chiral molecules.
Advanced Materials Science Applications
The rigid, substituted aromatic structure of this compound makes it an interesting candidate as a monomer for the synthesis of specialized polymers. Future research could explore its polymerization, either through the carboxylic acid group to form polyesters or polyamides, or through cross-coupling reactions involving the bromine atom to create conjugated polymers. The presence of the fluorine and ethoxy groups could impart unique properties to these polymers, such as high thermal stability, specific solubility characteristics, or interesting optical and electronic properties.
Beyond polymers, the molecule could be investigated for its potential in non-linear optics. The combination of electron-donating (ethoxy) and electron-withdrawing (carboxyl, halogens) groups on the aromatic ring could lead to a significant molecular dipole moment and hyperpolarizability, which are key requirements for non-linear optical materials. Synthesis of derivatives with extended conjugation could further enhance these properties.
Unexplored Reaction Pathways and Catalytic Systems for Enhanced Efficiency and Sustainability
Future research should also focus on developing more efficient and sustainable synthetic methods involving this compound. This includes the exploration of novel catalytic systems that can operate under milder reaction conditions, with lower catalyst loadings, and in more environmentally benign solvents. For example, the use of earth-abundant metal catalysts, such as iron or copper, as alternatives to precious metals like palladium for cross-coupling reactions would be a significant step towards sustainability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
